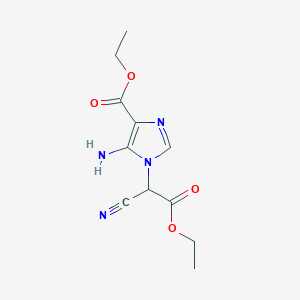
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, an amino group, a cyano group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4,5-diamino-1H-imidazole-4-carboxylate with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Amino derivatives with the cyano group converted to an amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The imidazole ring can participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-diamino-1H-imidazole-4-carboxylate
- Ethyl cyanoacetate
- 1H-imidazole-4-carboxylate derivatives
Uniqueness
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a cyano group on the imidazole ring allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
37842-65-2 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H14N4O4/c1-3-18-10(16)7(5-12)15-6-14-8(9(15)13)11(17)19-4-2/h6-7H,3-4,13H2,1-2H3 |
InChI Key |
QLJYTUARWZEDJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C(C#N)C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



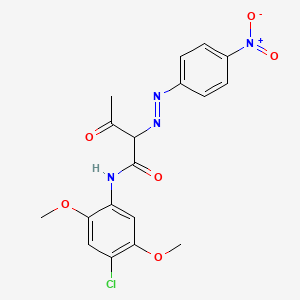
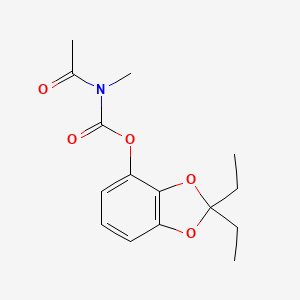
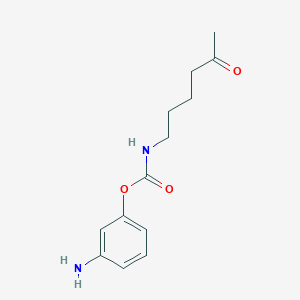

![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
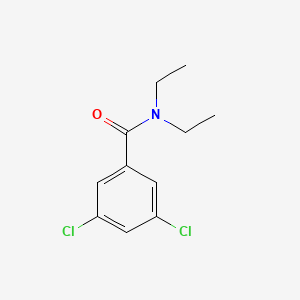
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
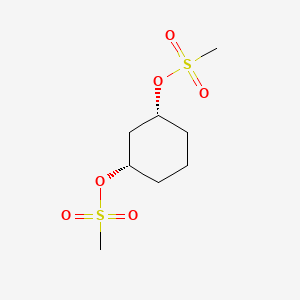
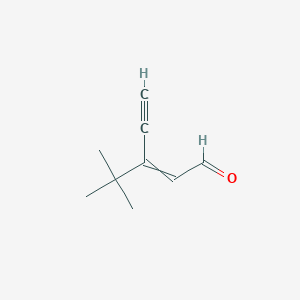
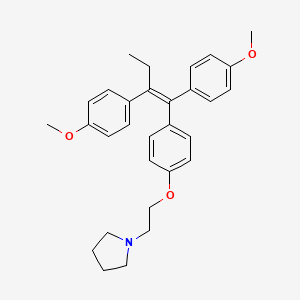
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)

